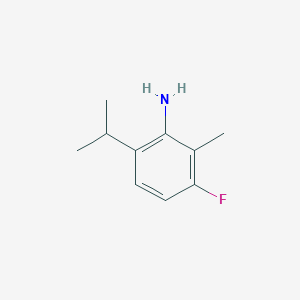

3-Fluoro-2-methyl-6-(propan-2-yl)aniline

Übersicht

Beschreibung

3-Fluoro-2-methyl-6-(propan-2-yl)aniline is an aromatic amine with the molecular formula C10H14FN. This compound is characterized by the presence of a fluorine atom, a methyl group, and an isopropyl group attached to the benzene ring, along with an amino group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline typically involves the fluorination of 2-methyl-6-(propan-2-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like trifluoroacetic acid (TFA) to introduce the fluorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-methyl-6-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-Fluoro-2-methyl-6-(propan-2-yl)aniline serves as a crucial building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex organic molecules. This compound can undergo:

- Oxidation : Leading to nitroso or nitro derivatives.

- Reduction : Resulting in the formation of amine derivatives.

- Substitution Reactions : Creating substituted aniline derivatives with various functional groups.

Biological Research

Enzyme Interactions and Pharmacological Potential

The compound has been investigated for its interactions with biological systems, particularly regarding its potential effects on enzyme activity. It can act as a substrate for cytochrome P450 enzymes, which are vital in the metabolism of xenobiotics. This interaction may lead to hydroxylation or other oxidative processes that produce more polar metabolites, facilitating their excretion from the body.

Case Study: Enzyme Activity Modulation

A study demonstrated that this compound could influence cellular functions by altering signaling pathways and gene expression. The fluorine substitution enhances its electronic properties, affecting how the compound interacts with biological membranes and receptors, thereby impacting pharmacological profiles and therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for developing new polymers or coatings that require enhanced performance metrics .

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-6-methyl-4-(propan-2-yl)aniline

- 3-Fluoro-4-methyl-6-(propan-2-yl)aniline

- 2-Fluoro-5-methyl-6-(propan-2-yl)aniline

Uniqueness

3-Fluoro-2-methyl-6-(propan-2-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position can significantly affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs .

Biologische Aktivität

3-Fluoro-2-methyl-6-(propan-2-yl)aniline is an organic compound belonging to the class of aniline derivatives, characterized by the presence of a fluorine atom and an isopropyl group attached to an aromatic benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. The unique structural features of this compound may enhance its interactions with biological macromolecules, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Fluorine Atom: The presence of a fluorine atom can significantly influence the lipophilicity and biological interactions of the compound.

- Isopropyl Group: This group contributes to steric hindrance, potentially affecting the binding affinity to various biological targets.

Research indicates that compounds with similar structures often exhibit significant interactions with enzymes and receptors. The biological activity of this compound may involve:

- Enzyme Modulation: It may influence enzyme activities related to drug metabolism, potentially modulating pathways that are critical for therapeutic efficacy.

- Receptor Interaction: The compound could interact with specific receptors, affecting cell signaling pathways that are crucial in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated anilines, including those structurally related to this compound:

- Anticancer Activity: A study demonstrated that fluorinated anilines can induce apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and modulation of apoptosis-related proteins .

- Antimicrobial Properties: Fluorinated compounds have been shown to exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

- Neuropharmacological Effects: Some studies indicate that fluorinated compounds can influence neurotransmitter systems, which may lead to implications in treating neurological disorders .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Lacks isopropyl group | Moderate anticancer activity |

| 3-Fluoroaniline | Different position of fluorine | Neuropharmacological effects |

| 4-Isopropylaniline | Lacks fluorine atom | Limited biological activity |

The unique combination of both fluorine and isopropyl groups in this compound enhances its stability and reactivity compared to its analogs, making it particularly versatile for various applications in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

3-fluoro-2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-6(2)8-4-5-9(11)7(3)10(8)12/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMMADOWKXLSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560626 | |

| Record name | 3-Fluoro-2-methyl-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121286-44-0 | |

| Record name | 3-Fluoro-2-methyl-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.